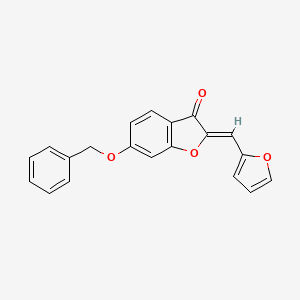

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-20-17-9-8-16(23-13-14-5-2-1-3-6-14)11-18(17)24-19(20)12-15-7-4-10-22-15/h1-12H,13H2/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTWCURDACSWIX-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is an efficient way to synthesize complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Synthesis Methodologies

- Microwave-Assisted Synthesis : This method offers rapid reaction times and improved yields compared to traditional methods. For example, the incorporation of furan derivatives into benzofuran structures has been achieved effectively using microwave irradiation, allowing for the formation of complex compounds with minimal environmental impact .

- Ultrasound-Assisted Techniques : Similar to microwave methods, ultrasound-assisted synthesis has shown promise in producing benzofuran derivatives efficiently. This approach not only shortens synthesis time but also enhances the purity of the final products .

Biological Activities

The biological evaluation of (Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one reveals its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Studies have demonstrated that benzofuran derivatives exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups, such as hydroxyl groups at the C-6 position, has been linked to enhanced antibacterial efficacy .

Anticancer Potential

Research indicates that compounds similar to this compound possess synergistic anticancer properties when combined with other agents. For instance, benzofuran derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Anticancer Synergy : A study explored the synergistic effects of benzofuran derivatives in combination with oxadiazole and triazole hybrids. The results indicated enhanced cytotoxicity against cancer cells, suggesting that this compound could be developed into a potent anticancer therapeutic .

- Antimicrobial Screening : In another investigation, a series of benzofuran derivatives were synthesized and screened for their antibacterial properties. Several compounds exhibited excellent activity against both gram-positive and gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of (Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inhibiting the growth of cancer cells or bacteria. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

- 6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

- 6-(benzyloxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- 6-(benzyloxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Uniqueness

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(Z)-6-(benzyloxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 620548-42-7, exhibits potential in various therapeutic areas, including anti-tumor and antibacterial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H14O4

- Molecular Weight : 318.328 g/mol

- InChI Key : KUTWCURDACSWIX

This compound features a unique combination of functional groups that contribute to its biological activity, particularly its interaction with various molecular targets in biological systems.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human Breast Cancer Cells | 15 | |

| Human Prostate Cancer Cells | 20 | |

| Human Cervical Carcinoma | 18 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell proliferation and survival.

Antibacterial Activity

In addition to its anti-tumor effects, this compound has shown promising antibacterial activity. Studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 | |

| Escherichia coli | 10 | |

| Pseudomonas aeruginosa | 12 |

The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest.

- Antibacterial Mechanism : It disrupts bacterial membrane integrity and inhibits critical enzymes involved in bacterial metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

| Compound | Anti-Tumor Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | 15 µM | 5 µg/mL |

| 6-(benzyloxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | 25 µM | 8 µg/mL |

| 6-(benzyloxy)-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one | 30 µM | 10 µg/mL |

This comparison highlights the superior potency of this compound in both anti-tumor and antibacterial activities.

Study on Anti-Cancer Effects

A recent study evaluated the anti-cancer potential of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to control groups, suggesting strong in vivo efficacy .

Study on Antibacterial Efficacy

Another study focused on the antibacterial effects against drug-resistant strains of Staphylococcus aureus. The compound demonstrated remarkable activity, outperforming standard antibiotics such as Vancomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.